a) From 4-amino-3-cyano-1,2,5,6-tetrahydropyridine: [] - Alkylation of 4-amino-3-cyano-1,2,5,6-tetrahydropyridine with an appropriate α-chlorotoluene or picolyl chloride yields 4-amino-3-cyano-1-(substituted)-1,2,5,6-tetrahydropyridines. - Cyclization of these intermediates with guanidine carbonate in dimethylformamide gives the desired 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines.
b) From 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]-pyrimidine: [] - Condensation of 4-amino-3-cyano-1,2,5,6-tetrahydropyridine with guanidine carbonate in ethyl cellosolve provides 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]-pyrimidine. - Reaction of this compound with an appropriate α-chlorotoluene in dimethylformamide yields the targeted 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines.
Applications
Antimalarial Activity: Several synthesized compounds demonstrated activity against Plasmodium berghei in mice. []
Antibacterial Activity: Certain derivatives showed in vitro activity against various bacterial strains, including Streptococcus faecalis, Staphylococcus aureus, and Streptococcus pyogenes. []
Future Directions
References1. (Folate antagonists. 7. Antimalarial, antibacterial, and antimetabolite effects of 2,4‐Diamino‐6‐(benzyl and pyridylmethyl)‐5,6,7,8‐tetrahydropyrido[4,3‐d] pyrimidines)
Related Compounds
2,4-Diamino-6-(benzyl and pyridylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines
Compound Description: These compounds are a series of derivatives synthesized and evaluated for their antimalarial and antibacterial properties. [] They were found to exhibit varying degrees of activity against Plasmodium berghei in mice and displayed in vitro activity against bacterial strains like Streptococcus faecalis and Staphylococcus aureus. []
Relevance: These compounds share the core 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine structure with 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride. The key difference lies in the presence of amino groups at positions 2 and 4 and various benzyl or pyridylmethyl substitutions at position 6 in these related compounds. []
Compound Description: This compound serves as a key intermediate in the synthesis of the aforementioned 2,4-diamino-6-substituted derivatives. []
Relevance: This compound shares the core 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold with 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride. The difference lies in the presence of amino groups at positions 2 and 4 in this related compound. []
Compound Description: This class of compounds was synthesized using a one-step reaction involving 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione and primary amines. [] The reaction proceeds through a proposed [, ]-hydrogen shift and cycloaddition mechanism. []
Compound Description: These compounds were synthesized via a sigmatropic rearrangement reaction involving 1,3-dimethyl-6-[methyl(4-aryloxybut-2-ynyl)amino]pyrimidine-2,4(1H,3H)-diones. [] They possess a tetrahydropyrido[2,3-d]pyrimidine core, demonstrating another isomeric arrangement compared to the target compound. []
Relevance: Although they are pyrido[2,3-d]pyrimidines, these compounds share structural similarities with 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride, including the presence of the pyrimidine-2,4(1H,3H)-dione group and a tetrahydropyridine ring, though with different substitution patterns. []
Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity. [] They were prepared by reacting 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones with hydrazonoyl halides. []
Compound Description: These complex heterocyclic compounds were synthesized via a one-pot, three-component reaction involving 6-aminopyrimidine-2,4(1H,3H)-dione or related derivatives, 1,2-diphenylethanone, and aromatic aldehydes. [] This method utilized aluminate sulfonic acid nanoparticles as a catalyst and highlighted a solvent-free approach. []
Relevance: While structurally complex, these compounds demonstrate the synthetic utility of the pyrimidine-2,4(1H,3H)-dione core, which is also present in 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride. This highlights the potential for similar multi-component reactions to generate diverse libraries of fused heterocycles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ambroxol hydrochloride is an aromatic amine. A metabolite of BROMHEXINE that stimulates mucociliary action and clears the air passages in the respiratory tract. It is usually administered as the hydrochloride.
Idelalisib is a member of the class of quinazolines that is 5-fluoro-3-phenylquinazolin-4-one in which the hydrogen at position 2 is replaced by a (1S)-1-(3H-purin-6-ylamino)propyl group. used for for the treatment of refractory indolent non-Hodgkin's lymphoma and relapsed chronic lymphocytic leukemia. It has a role as an antineoplastic agent, an apoptosis inducer and an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor. It is a member of purines, an organofluorine compound, a member of quinazolines, an aromatic amine and a secondary amino compound. Idelalisib is a phosphoinositide 3-kinase inhibitor indicated in the treatment of chronic lymphocytic leukemia (CLL), relapsed follicular B-cell non-Hodgkin lymphoma (FL), and relapsed small lymphocytic lymphoma (SLL). For the treatment of relapsed CLL, it is currently indicated as a second-line agent in combination with rituximab in patients for whom rituximab alone would be considered appropriate therapy due to other co-morbidities, while in the treatment of FL and SLL it is intended to be used in patients who have received at least two prior systemic therapies. More specifically, idelalisib targets P110δ, the delta isoform of the enzyme phosphatidylinositol-4,5-bisphosphate 3-kinase, also known as PI-3K. The PI-3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer. In contrast to the other class IA PI3Ks p110α and p110β, p110δ is principally expressed in leukocytes (white blood cells) and is important for the function of T cells, B cell, mast cells and neutrophils. By inhibiting this enzyme, idelalisib induces apoptosis of malignant cells and inhibits several cell signaling pathways, including B-cell receptor (BCR) signaling and C-X-C chemokine receptors type 5 and type 4 signalling, which are involved in trafficking and homing of B-cells to the lymph nodes and bone marrow. Treatment of lymphoma cells with idelalisib has been shown to result in inhibition of chemotaxis and adhesion, and reduced cell viability. Idelalisib is a Kinase Inhibitor. The mechanism of action of idelalisib is as a Kinase Inhibitor, and Cytochrome P450 3A Inhibitor. Idelalisib is an oral kinase inhibitor that is approved for use in combination with rituximab in relapsed or refractory chronic lymphocytic leukemia (CLL) and as monotherapy for relapsed follicular B cell, small lymphocytic lymphoma and indolent non-Hodgkin lymphoma. Idelalisib is associated with a high rate of serum enzyme elevations during therapy and has been reported to cause clinically apparent acute liver injury that can be severe and even fatal. Idelalisib is a natural product found in Bletilla formosana with data available. Idelalisib is an orally bioavailable, small molecule inhibitor of the delta isoform of the 110 kDa catalytic subunit of class I phosphoinositide-3 kinase (PI3K) with potential immunomodulating and antineoplastic activities. Idelalisib inhibits the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), preventing the activation of the PI3K signaling pathway and inhibiting tumor cell proliferation, motility, and survival. Unlike other isoforms of PI3K, PI3K-delta is expressed primarily in hematopoietic lineages. The targeted inhibition of PI3K-delta is designed to preserve PI3K signaling in normal, non-neoplastic cells.